6,7-Dimethoxyisoquinoline - 15248-39-2

6,7-Dimethoxyisoquinoline

Catalog Number: EVT-315121
CAS Number: 15248-39-2
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Backebergine is a member of the class of isoquinolines carrying two methoxy substituents at positions 6 and 7. It has a role as a plant metabolite. It is an isoquinoline alkaloid and a member of isoquinolines.
Synthesis Analysis
  • Bischler-Napieralski Cyclization: [, ] This classical method involves the cyclodehydration of N-acyl-β-phenethylamines using phosphorus pentoxide (P2O5) or phosphorus oxychloride (POCl3). This reaction leads to the formation of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to yield the fully aromatic isoquinoline.
  • Pictet-Spengler Reaction: [] This method involves the condensation of β-phenethylamines with aldehydes or ketones in the presence of an acid catalyst. The reaction proceeds through a cyclization reaction, forming a tetrahydroisoquinoline intermediate, which can be further oxidized to the desired isoquinoline.
  • Pomeranz-Fritsch Reaction: [, ] This method involves the condensation of an aromatic aldehyde with an aminoacetal, followed by acid-catalyzed cyclization. This reaction provides a direct route to isoquinolines without the need for dehydrogenation steps.
Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxyisoquinoline consists of a planar, aromatic system comprising a benzene ring fused to a pyridine ring. Two methoxy groups are substituted at the 6 and 7 positions of the isoquinoline nucleus. X-ray crystallographic analysis of 6,7-Dimethoxyisoquinoline derivatives provides detailed structural information, including bond lengths, bond angles, and spatial orientation of atoms. []

Chemical Reactions Analysis
  • Electrophilic Aromatic Substitution: The presence of electron-donating methoxy groups activates the isoquinoline ring towards electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. [, ]
  • Nucleophilic Addition: The nitrogen atom in the isoquinoline ring can undergo nucleophilic addition reactions with electrophiles, such as alkyl halides or acyl chlorides. [, ]
  • Cycloaddition Reactions: 6,7-Dimethoxyisoquinoline derivatives can undergo cycloaddition reactions with various dienophiles, leading to the formation of fused heterocyclic systems. [, , , ]
Mechanism of Action
  • α1-Adrenoceptor Antagonism: Some 6,7-Dimethoxyisoquinoline derivatives, particularly those with specific substituents at position 1 and 3, exhibit affinity for α1-adrenoceptors. [] These compounds compete with norepinephrine for binding to the receptor, resulting in the inhibition of vasoconstriction and a decrease in blood pressure.
  • Phosphodiesterase 10A (PDE10A) Inhibition: Certain 6,7-Dimethoxyisoquinoline derivatives, notably Papaverine, have been identified as PDE10A inhibitors. [, ] PDE10A is a dual-specificity phosphodiesterase that degrades both cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of PDE10A leads to increased levels of cAMP and cGMP, impacting various cellular processes related to dopaminergic and glutamatergic neurotransmission.
Applications
  • Medicinal Chemistry: 6,7-Dimethoxyisoquinoline serves as a valuable scaffold for designing and synthesizing novel bioactive molecules. Derivatives of this compound have been investigated for their potential as antihypertensive agents, anticonvulsants, and treatments for various neurological and cardiovascular conditions. [, , , , ]
  • Natural Product Synthesis: 6,7-Dimethoxyisoquinoline represents a key structural motif in several naturally occurring alkaloids. Its synthetic versatility facilitates the total synthesis of these natural products, enabling further investigation of their biological activities and therapeutic potential. [, , , , , , , ]
  • Chemical Biology: The use of 6,7-Dimethoxyisoquinoline derivatives as chemical probes for investigating biological pathways, particularly those involving α1-adrenoceptors and PDE10A. These compounds can be employed to study cellular processes, signaling mechanisms, and potential therapeutic targets related to various diseases. [, , , , ]

1,3-Diamino-6,7-dimethoxyisoquinoline

  • Relevance: This compound shares the core 6,7-dimethoxyisoquinoline structure with the target compound, 6,7-Dimethoxyisoquinoline. The research highlights how modifications to the core structure, specifically the addition of amino groups at the 1 and 3 positions, can influence interactions with biological targets like α1-adrenoceptors.
  • Compound Description: This specific derivative of 1,3-diamino-6,7-dimethoxyisoquinoline was found to have no significant binding affinity for α1-adrenoceptors (Ki much greater than 10-6 M).
  • Relevance: This compound, a derivative of 1,3-diamino-6,7-dimethoxyisoquinoline, demonstrates the impact of specific substituents on the activity of the 6,7-dimethoxyisoquinoline core. The lack of activity observed for this compound provides valuable insights into structure-activity relationships for this class of compounds.

1-Amino-3-(2-furoylpiperazin-1-yl)-6,7-dimethoxyisoquinoline (Compound 8)

  • Compound Description: Another derivative of 1,3-diamino-6,7-dimethoxyisoquinoline, this compound exhibited weak binding affinity for α1-adrenoceptors (Ki = 1.6 x 10-7 M) but was significantly less potent than the reference compound prazosin.
  • Relevance: Similar to the previous compound, this derivative highlights the significant impact of substituent modifications on the biological activity of the 6,7-dimethoxyisoquinoline core structure. While this compound showed some binding affinity, it was considerably less potent than prazosin, a known α1-adrenoceptor antagonist. This finding further emphasizes the importance of specific structural features for potent activity in this class of compounds.

4-Amino-6,7-dimethoxyisoquinoline hydrochloride

  • Compound Description: This compound, a structural isomer of the antihypertensive drug amiquinsin hydrochloride (4-amino-6,7-dimethoxyquinoline hydrochloride), was synthesized and found to possess hypotensive properties in animal models.
  • Relevance: This compound exhibits structural similarity to 6,7-Dimethoxyisoquinoline, with the key difference being the presence of an amino group at the 4-position. The fact that both this compound and its isomer, amiquinsin hydrochloride, display hypotensive properties underscores the potential pharmacological significance of the 6,7-dimethoxyisoquinoline scaffold, especially with modifications at the 4-position.
  • Compound Description: This compound is a 6,7-dimethoxyisoquinoline derivative with a methyl group at the 4-position.
  • Relevance: This compound showcases another example of modification at the 4-position of the 6,7-Dimethoxyisoquinoline core structure. Although the specific biological activity of this compound is not detailed in the provided research, its synthesis and characterization contribute to understanding the potential for diversification and exploration of the 6,7-dimethoxyisoquinoline scaffold.

4-Ethyl-6,7-dimethoxyisoquinoline

  • Compound Description: This compound is a 6,7-dimethoxyisoquinoline derivative with an ethyl group substituted at the 4-position.
  • Relevance: Similar to 4-Methyl-6,7-dimethoxyisoquinoline, this compound further illustrates the potential for modifications at the 4-position of the 6,7-Dimethoxyisoquinoline core structure. The synthesis and study of such derivatives are crucial for building a comprehensive understanding of the structure-activity relationships and exploring the full potential of this chemical scaffold.

1-(2-Pyridyl)-3,4-dihydro-6,7-dimethoxyisoquinoline

  • Compound Description: This compound introduces a pyridine ring directly attached to the 1-position of the 3,4-dihydro-6,7-dimethoxyisoquinoline core.
  • Relevance: This derivative highlights a significant structural variation from 6,7-Dimethoxyisoquinoline, incorporating a pyridine ring instead of simple alkyl or aryl substituents. This change could potentially alter the compound's pharmacological profile and interactions with biological targets.

1-(2-Piperidyl)-substituted 6,7-dimethoxyisoquinoline derivatives

  • Compound Description: These compounds feature a piperidine ring linked to the 1-position of the 6,7-dimethoxyisoquinoline scaffold, with potential for further substitutions on the piperidine ring.
  • Relevance: This class of derivatives further expands the structural diversity around the 6,7-Dimethoxyisoquinoline core. The piperidine ring offers additional sites for chemical modification, opening possibilities for fine-tuning the physicochemical properties and biological activities of the resulting compounds.

Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate

  • Compound Description: This compound features an ethyl carboxylate group at the 1-position of the 6,7-dimethoxyisoquinoline scaffold. It represents a key intermediate in the synthesis of more complex 6,7-dimethoxyisoquinoline derivatives.
  • Relevance: This compound demonstrates a synthetically versatile modification of the 6,7-Dimethoxyisoquinoline core. The ethyl carboxylate group can be readily manipulated to introduce various substituents, allowing access to a wider range of derivatives with potentially diverse pharmacological profiles.

1-(4-Hydroxybenzoyl)-6,7-dimethoxyisoquinoline

  • Compound Description: This compound, identified in Lindernia crustacea extracts, exhibits potent α-amylase and α-glucosidase inhibitory activity. This activity makes it a promising candidate for the development of antidiabetic agents.
  • Relevance: This natural product shares the core 6,7-dimethoxyisoquinoline structure with the target compound and exemplifies its presence in natural sources. The observed enzyme inhibitory activity further highlights the potential therapeutic applications of 6,7-Dimethoxyisoquinoline and its derivatives.

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline (Papaverine)

  • Compound Description: Papaverine, a naturally occurring alkaloid, is a potent phosphodiesterase 10A (PDE10A) inhibitor. It demonstrates antipsychotic-like effects in preclinical models and exhibits activity across various symptom domains of schizophrenia, including positive, negative, and cognitive symptoms.
  • Relevance: Papaverine is structurally related to 6,7-Dimethoxyisoquinoline, featuring a 3,4-dimethoxybenzyl substituent at the 1-position. The significant pharmacological profile of papaverine, particularly its activity in complex neurological processes, emphasizes the potential of the 6,7-dimethoxyisoquinoline core as a starting point for developing new therapeutic agents, especially those targeting the central nervous system.

Tetrahydropapaveroline

  • Compound Description: This compound is a tetrahydro derivative of papaverine. It exhibits a pharmacological profile that shares similarities with both papaverine and catecholamines like isoprenaline.
  • Relevance: This compound provides a direct structural analog of papaverine, differing only in the saturation of the benzyl substituent. Its unique pharmacological activity, blending aspects of both papaverine and catecholamines, emphasizes the subtle yet significant impact of structural variations on the biological activity of 6,7-dimethoxyisoquinoline derivatives.

4-Anilino-6,7-dialkoxyquinoline-3-carbonitriles

  • Compound Description: This series of compounds, structurally analogous to 4-anilinoquinazoline-based inhibitors, demonstrates potent inhibition of epidermal growth factor receptor (EGFR) kinase activity.
  • Relevance: Although these compounds are based on a quinoline core rather than the isoquinoline structure of 6,7-Dimethoxyisoquinoline, they share a very similar substitution pattern, particularly the presence of the 6,7-dialkoxy groups and the 4-anilino substituent. Their potent EGFR inhibitory activity highlights the potential of this general pharmacophore for developing anticancer agents.

1-Anilino-6,7-dimethoxyisoquinoline-4-carbonitriles

  • Compound Description: These compounds are structural isomers of the 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles, with the anilino and carbonitrile substituents swapping positions on the ring system.
  • Relevance: These isomers provide valuable insights into the structure-activity relationships of compounds structurally related to 6,7-Dimethoxyisoquinoline, particularly concerning their interaction with EGFR kinase.

(RS)-(3,4-Dihydro-6,7-dimethoxyisoquinoline-1-γ1)-2-phenyl-N,N-di-[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide (LOE 908 MS)

  • Compound Description: This compound acts as a potent inhibitor of receptor-activated and calcium store-operated nonselective cation channels. Studies have shown its neuroprotective effects by reducing focal ischemic injury in rat brain models.
  • Relevance: This compound utilizes the 3,4-dihydro-6,7-dimethoxyisoquinoline core as part of its structure. Its potent activity as an inhibitor of nonselective cation channels and its neuroprotective effects suggest that 6,7-Dimethoxyisoquinoline-based structures hold promise for developing treatments for neurological conditions like stroke.

(R)-2-Alkoxycarbonyl-1-formyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolines

  • Compound Description: This class of compounds serves as crucial chiral building blocks for the enantioselective synthesis of various isoquinoline alkaloids, including phenylethylisoquinolines, homoprotoberberines, and homoaporphines.
  • Relevance: These compounds highlight the importance of the 1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline scaffold in constructing a diverse array of biologically active natural products. Their use in enantioselective synthesis emphasizes the significance of stereochemistry in the biological activity of 6,7-Dimethoxyisoquinoline-derived compounds.

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline

  • Compound Description: This compound is a potent and selective inhibitor of cytochrome P450 2E1 (CYP2E1).
  • Relevance: This compound, structurally similar to papaverine, showcases the potential for 6,7-Dimethoxyisoquinoline derivatives to act as inhibitors of drug-metabolizing enzymes like CYP2E1. Such inhibition can have significant implications for drug interactions and pharmacokinetic profiles.

1-Allyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline

  • Compound Description: This compound is a key intermediate in the synthesis of more complex 6,7-dimethoxyisoquinoline derivatives, particularly those incorporating an allyl group at the 1-position.
  • Relevance: This compound demonstrates another synthetically versatile modification of the 6,7-Dimethoxyisoquinoline core. The allyl group can be further functionalized through various chemical transformations, expanding the possibilities for creating structurally diverse derivatives.

Properties

CAS Number

15248-39-2

Product Name

6,7-Dimethoxyisoquinoline

IUPAC Name

6,7-dimethoxyisoquinoline

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h3-7H,1-2H3

InChI Key

JAJVYESKUNMYPN-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C=NC=CC2=C1)OC

Canonical SMILES

COC1=C(C=C2C=NC=CC2=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.